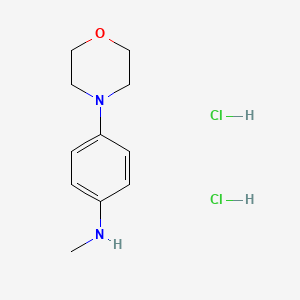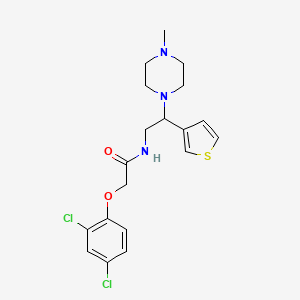![molecular formula C17H18N2O5 B2426268 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 1210972-08-9](/img/structure/B2426268.png)
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a morpholinoethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring, followed by the attachment of the morpholinoethanone group . The exact synthetic route would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring might undergo electrophilic substitution reactions, while the morpholinoethanone group might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Organic Synthesis
Palladium-Catalyzed Reactions: The compound’s functional groups allow for diverse synthetic transformations. For instance, Pd-catalyzed asymmetric intramolecular aryl C–O bond formation has been achieved using related substrates. The computational models align with experimental results, providing insights into enantioselectivity .
Biological Activity
Novel Derivatives: Researchers have synthesized derivatives of this compound and evaluated their biological activity. These derivatives exhibit varying pharmacological properties, including antibacterial, antifungal, and antitumor effects. In vitro and in vivo studies shed light on their potential therapeutic applications .
Crystallography
Structural Insights: The crystal structure of related compounds provides valuable information about their three-dimensional arrangement. Researchers have determined the crystal structure of derivatives containing the same dihydrobenzo[b][1,4]dioxin scaffold. These insights aid in understanding their interactions with biological targets .
Computational Chemistry
Molecular Dynamics Simulations: Computational studies, including molecular dynamics simulations, enhance our understanding of the compound’s behavior. Researchers explore stereochemistry, isomerism, hybridization, and orbitals. These simulations provide valuable insights for further research and design .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODOMJWNPGDPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

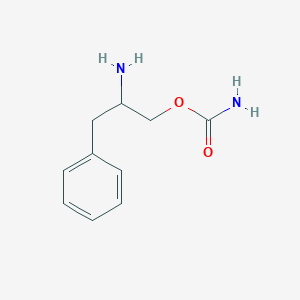

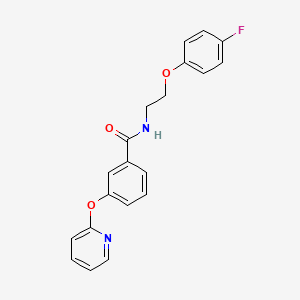
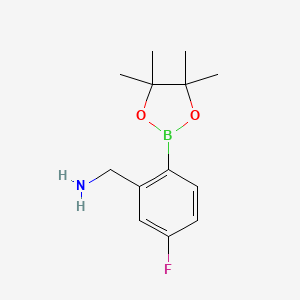
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)
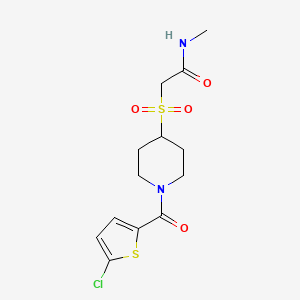


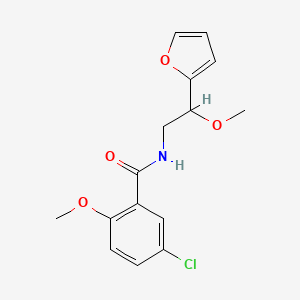
![1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426198.png)

![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)
